molecular formula C21H19NO4 B4705003 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide

Cat. No. B4705003
M. Wt: 349.4 g/mol
InChI Key: PZQWGMJXNGELJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide, also known as Dronabinol, is a synthetic form of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. It is used in the treatment of nausea and vomiting caused by chemotherapy and for the stimulation of appetite in AIDS patients. Dronabinol is also being studied for its potential use in treating other medical conditions.

Mechanism of Action

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide works by binding to cannabinoid receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including appetite, pain, mood, and immune function. By binding to these receptors, this compound can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase appetite and reduce nausea and vomiting in chemotherapy patients. It has also been shown to reduce pain and muscle spasticity in multiple sclerosis patients. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations for use in lab experiments. It is a psychoactive compound, which can complicate the interpretation of behavioral and cognitive assays. Additionally, it can be difficult to control for individual differences in sensitivity to the compound.

Future Directions

There are several potential future directions for research on 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide. One area of interest is its potential use in treating psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in treating chronic pain, which is a major public health issue. Additionally, there is interest in developing more selective cannabinoid receptor agonists, which could have fewer psychoactive effects and greater therapeutic potential.

Scientific Research Applications

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide has been extensively studied for its potential use in treating a variety of medical conditions, including nausea and vomiting caused by chemotherapy, appetite stimulation in AIDS patients, chronic pain, multiple sclerosis, and glaucoma. It has also been studied for its potential use in treating psychiatric disorders, such as anxiety and depression.

properties

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(22-14-6-2-1-3-7-14)13-25-15-10-11-17-16-8-4-5-9-18(16)21(24)26-19(17)12-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWGMJXNGELJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide

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